molecular formula C5H4ClNO5S B13240941 (5-Nitrofuran-2-yl)methanesulfonyl chloride

(5-Nitrofuran-2-yl)methanesulfonyl chloride

Cat. No.: B13240941
M. Wt: 225.61 g/mol
InChI Key: GDEPEMILSJQYBU-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methanesulfonyl chloride (CAS 1250739-24-2) is a chemical building block of interest in medicinal chemistry and drug discovery research . This reagent features a methanesulfonyl chloride group attached to the 2-position of a 5-nitrofuran ring, a structure known for its electron-withdrawing properties and potential as a pharmacophore . With the molecular formula C5H4ClNO5S and a molecular weight of 225.61 g/mol, it serves as a versatile intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the sulfonyl chloride acts as a reactive handle . The 5-nitrofuran moiety is a privileged structure in the development of anti-infective agents . Researchers utilize this compound under the identifier MFCD16671682 for constructing compound libraries and exploring new chemical entities . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H4ClNO5S

Molecular Weight

225.61 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H4ClNO5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2

InChI Key

GDEPEMILSJQYBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 5-Nitrofuran-2-ylmethanol or Related Precursors

  • Starting Material: 5-Nitrofuran-2-ylmethanol or 5-nitrofuran derivatives containing a methyl or hydroxymethyl substituent.
  • Reagent: Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) in the presence of a sulfonating agent.
  • Reaction Conditions: Typically conducted under controlled temperature conditions (0–5 °C to room temperature) to avoid decomposition of the sensitive nitrofuran ring.
  • Mechanism: The hydroxymethyl group is converted to the methanesulfonyl chloride moiety by substitution with chlorosulfonyl species, releasing HCl as a byproduct.
  • Workup: The reaction mixture is quenched with ice or water, and the product is extracted with organic solvents such as dichloromethane, followed by drying and purification.

Direct Sulfonylation Using Methanesulfonyl Chloride

  • Starting Material: 5-Nitrofuran-2-ylmethanol or 5-nitrofuran derivatives.
  • Reagent: Methanesulfonyl chloride (MsCl) with a base such as triethylamine or pyridine.
  • Reaction Conditions: Carried out under anhydrous conditions, usually in dichloromethane or another inert solvent at 0 °C to room temperature.
  • Mechanism: The hydroxyl group on the furan ring side chain is converted to the sulfonyl chloride by nucleophilic substitution.
  • Advantages: This method provides a milder alternative to chlorosulfonic acid and facilitates better control over reaction selectivity.

Sulfonylation via Sulfuryl Chloride

  • Starting Material: 5-Nitrofuran derivatives.
  • Reagent: Sulfuryl chloride (SO2Cl2).
  • Reaction Conditions: Reaction is performed under anhydrous conditions, often with a catalyst or base.
  • Outcome: Sulfuryl chloride acts as both the chlorinating and sulfonylating agent, introducing the methanesulfonyl chloride group on the furan ring.

Comparative Analysis of Preparation Methods

Preparation Method Reagents Used Reaction Conditions Yield Range (%) Advantages Limitations
Chlorosulfonation with ClSO3H Chlorosulfonic acid 0–25 °C, controlled addition Moderate to High Direct sulfonylation Harsh conditions, corrosive
Methanesulfonyl chloride with base Methanesulfonyl chloride, base 0–25 °C, anhydrous solvents High Mild conditions, selective Requires dry conditions
Sulfuryl chloride sulfonylation Sulfuryl chloride Anhydrous, sometimes catalyzed Moderate Dual chlorination and sulfonylation Potential side reactions

Research Findings and Optimization

  • The use of triethylamine or pyridine as a base in the methanesulfonyl chloride method improves reaction selectivity and yield by scavenging HCl formed during the reaction.
  • Temperature control is critical to prevent degradation of the nitrofuran ring, which is sensitive to acidic and high-temperature conditions.
  • Purification often involves extraction with dichloromethane and drying over anhydrous sodium sulfate, followed by chromatographic techniques to isolate the pure sulfonyl chloride.
  • Recent studies emphasize the importance of anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.
  • Scale-up procedures require careful monitoring of exothermicity due to the reactive nature of chlorosulfonic acid and sulfuryl chloride.

Summary Table of Typical Reaction Parameters

Parameter Chlorosulfonic Acid Method Methanesulfonyl Chloride Method Sulfuryl Chloride Method
Temperature 0–25 °C 0–25 °C Room temperature
Solvent None or inert solvent Dichloromethane Dichloromethane or similar
Base None (acidic medium) Triethylamine or pyridine Sometimes base or catalyst
Reaction Time 1–3 hours 1–4 hours 1–2 hours
Yield 60–85% 75–95% 50–80%
Purification Extraction, chromatography Extraction, chromatography Extraction, chromatography

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity

Sulfonyl chlorides vary significantly in reactivity based on substituents. Methanesulfonyl chloride (CH₃SO₂Cl) is classified as highly reactive , requiring only room-temperature treatment with 2.5 M NaOH for neutralization . In contrast, benzenesulfonyl chloride (C₆H₅SO₂Cl) and p-toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl) are less reactive , necessitating prolonged stirring or reflux with NaOH for complete degradation . The electron-withdrawing nitro group in (5-nitrofuran-2-yl)methanesulfonyl chloride likely reduces its reactivity compared to methanesulfonyl chloride, as electron-deficient aromatic systems may stabilize the sulfonyl chloride group. However, this hypothesis requires experimental validation.

Hydrolysis Behavior

  • Methanesulfonyl chloride : Hydrolyzes slowly in water, meaning its toxicity primarily arises from the parent compound rather than hydrolysis products (e.g., HCl, SO₂) .
  • Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) : Rapidly hydrolyze to release toxic gases (HCl, SO₂), making their toxicity mechanism distinct from methanesulfonyl chloride .

Toxicity

Compound Acute Toxicity (Oral, Dermal, Inhalation) Environmental Hazards Key Toxicity Mechanisms
Methanesulfonyl chloride H301, H311, H330 (fatal if inhaled) H402, H412 (aquatic toxicity) Parent compound toxicity
Benzenesulfonyl chloride Similar to methanesulfonyl chloride High chronic aquatic toxicity Hydrolysis products (benzenesulfonic acid)
(5-Nitrofuran-2-yl)methanesulfonyl chloride (inferred) Likely high (similar to methanesulfonyl chloride) Potential persistence due to nitro group Parent compound and nitro-group-derived metabolites (e.g., nitrofuran toxicity)

The nitrofuran moiety may introduce additional mutagenic or carcinogenic risks, as seen in other nitrofuran derivatives .

Handling and Stability

  • Methanesulfonyl chloride : Requires corrosion-resistant containers, strict ventilation, and personal protective equipment (PPE) due to its corrosive and toxic nature .
  • (5-Nitrofuran-2-yl)methanesulfonyl chloride : Expected to demand similar precautions, with added stability concerns due to the nitro group’s sensitivity to light and heat .

Research Findings and Data

  • Destruction Efficiency : Methanesulfonyl chloride is degraded >99.98% with 2.5 M NaOH at room temperature, whereas p-toluenesulfonyl chloride requires 24 hours of stirring .
  • Hydrolysis Kinetics : Methanesulfonyl chloride’s slow hydrolysis contrasts sharply with thionyl chloride’s rapid reaction, highlighting divergent safety protocols .
  • Environmental Impact : Sulfonyl chlorides like methanesulfonyl chloride exhibit acute and chronic aquatic toxicity, necessitating containment to prevent environmental release .

Biological Activity

(5-Nitrofuran-2-yl)methanesulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The nitrofuran moiety is known for its diverse pharmacological properties, while the methanesulfonyl chloride group enhances its reactivity and ability to form various derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.

  • Molecular Formula : C6H6ClN2O4S
  • Molecular Weight : 218.64 g/mol
  • IUPAC Name : (5-Nitrofuran-2-yl)methanesulfonyl chloride
  • CAS Number : 124-63-0

The biological activity of (5-Nitrofuran-2-yl)methanesulfonyl chloride can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to cell death.
  • DNA Interaction : Nitro groups can participate in redox reactions, generating reactive intermediates that damage DNA.
  • Cell Membrane Disruption : The sulfonyl chloride group can modify membrane proteins, compromising cell integrity.

Antimicrobial Activity

Research has demonstrated that (5-Nitrofuran-2-yl)methanesulfonyl chloride exhibits significant antimicrobial properties against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, indicating its broad-spectrum potential.

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial activity of various nitrofuran derivatives, (5-Nitrofuran-2-yl)methanesulfonyl chloride was found to be particularly effective against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. The study utilized disk diffusion methods and determined MIC values through serial dilution techniques, confirming its potential as a therapeutic agent against resistant infections .
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of the compound on cancer cell lines such as HeLa and MCF-7. The results indicated that treatment with (5-Nitrofuran-2-yl)methanesulfonyl chloride resulted in significant cell death compared to untreated controls, with an IC50 value of approximately 25 µM . This suggests that the compound may interfere with cellular proliferation pathways.

Structure-Activity Relationship (SAR)

The structure of (5-Nitrofuran-2-yl)methanesulfonyl chloride is pivotal in determining its biological activity. Modifications to the nitrofuran ring or the sulfonamide group can significantly alter its potency:

  • Nitro Group Positioning : Variations in the position of the nitro group have been shown to affect antimicrobial efficacy.
  • Substituents on the Furan Ring : Additional substituents can enhance or reduce activity depending on their electronic and steric effects.

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